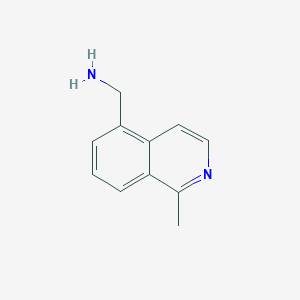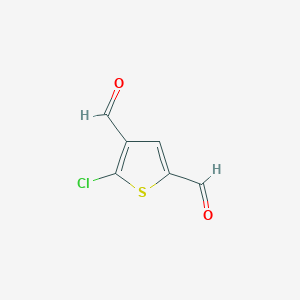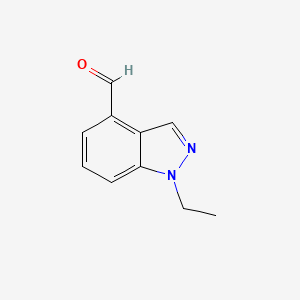
(1-Methylisoquinolin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylisoquinolin-5-yl)methanamine: is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: One of the most common methods for synthesizing isoquinoline derivatives involves the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines.
Industrial Production Methods: Industrial production methods for (1-Methylisoquinolin-5-yl)methanamine typically involve large-scale synthesis using the above-mentioned reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-Methylisoquinolin-5-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
Chemistry: (1-Methylisoquinolin-5-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its effects on various biological targets and pathways, which could lead to the discovery of new treatments for diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of (1-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound of (1-Methylisoquinolin-5-yl)methanamine, known for its wide range of biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological properties.
Quinoline: Another nitrogen-containing heterocyclic compound with similar applications in chemistry and medicine.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isoquinoline derivatives.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1-methylisoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-10-4-2-3-9(7-12)11(10)5-6-13-8/h2-6H,7,12H2,1H3 |
Clé InChI |
AETLZKNFQIVXKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C(C=CC=C12)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
